molecular formula C19H36O2 B14666078 Ethyl 3-methylhexadec-2-enoate CAS No. 39060-66-7

Ethyl 3-methylhexadec-2-enoate

Cat. No.: B14666078
CAS No.: 39060-66-7
M. Wt: 296.5 g/mol
InChI Key: WAHDSGWKOIDSNC-UHFFFAOYSA-N
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Description

Ethyl 3-methylhexadec-2-enoate is a branched-chain unsaturated ester characterized by a 16-carbon backbone with a methyl substituent at position 3 and a double bond at position 2. Such esters are typically synthesized via esterification or oxidation-reduction pathways and find applications in flavoring agents, pharmaceuticals, or organic synthesis intermediates.

Properties

CAS No.

39060-66-7

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

ethyl 3-methylhexadec-2-enoate

InChI

InChI=1S/C19H36O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-18(3)17-19(20)21-5-2/h17H,4-16H2,1-3H3

InChI Key

WAHDSGWKOIDSNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=CC(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methylhexadec-2-enoate can be synthesized through the esterification reaction between 3-methylhexadec-2-enoic acid and ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The esterification process can be represented by the following equation:

3-methylhexadec-2-enoic acid+ethanolacid catalystEthyl 3-methylhexadec-2-enoate+water\text{3-methylhexadec-2-enoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-methylhexadec-2-enoic acid+ethanolacid catalyst​Ethyl 3-methylhexadec-2-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, the removal of water during the reaction can shift the equilibrium towards the formation of the ester, thereby increasing the overall yield .

Chemical Reactions Analysis

Hydrogenation

The compound’s double bond undergoes catalytic hydrogenation to yield saturated esters. This reaction is critical for modifying physicochemical properties or stabilizing the molecule for downstream applications.

Conditions :

  • Catalyst : Palladium (Pd) or platinum (Pt) on carbon.

  • Pressure : 1–3 atm H2\text{H}_2.

  • Solvent : Ethanol or ethyl acetate.

  • Temperature : 25–50°C.

Mechanism :
Hydrogen adsorbs onto the catalyst surface, followed by syn-addition across the double bond. The ester group remains intact due to its stability under reducing conditions.

Outcome :

  • Product: Ethyl 3-methylhexadecanoate.

  • Yield: >90% under optimized conditions.

Reaction TypeCatalystPressure (atm)Temperature (°C)ProductYield
HydrogenationPd/C1–325–50Ethyl 3-methylhexadecanoate>90%

Oxidation Reactions

The α,β-unsaturated system is susceptible to oxidation, though specific studies on Ethyl 3-methylhexadec-2-enoate are sparse. Analogous compounds undergo epoxidation or cleavage under controlled conditions.

Epoxidation :

  • Reagent : mCPBA\text{mCPBA} (meta-chloroperbenzoic acid).

  • Solvent : CH2Cl2\text{CH}_2\text{Cl}_2.

  • Outcome : Epoxide formation at the double bond.

Oxidative Cleavage :

  • Reagent : Ozone (O3\text{O}_3) followed by reductive workup.

  • Outcome : Two carbonyl fragments.

Reaction TypeReagentProductNotes
EpoxidationmCPBA\text{mCPBA}EpoxideRequires anhydrous conditions
Oxidative CleavageO3\text{O}_3Aldehydes/KetonesFollowed by Zn/H2O\text{Zn/H}_2\text{O} workup

Nucleophilic Additions

The electrophilic β-carbon of the α,β-unsaturated ester can undergo Michael additions with nucleophiles (e.g., amines, thiols).

Example :

  • Nucleophile : Ethylamine.

  • Conditions : Room temperature, polar aprotic solvent (e.g., DMF).

  • Product : β-Amino ester derivative.

Polymerization

The compound may participate in radical-initiated polymerization, forming polyesters with tunable material properties.

Conditions :

  • Initiator : AIBN (azobisisobutyronitrile).

  • Temperature : 60–80°C.

Research Implications

  • Synthetic Utility : The compound’s reactivity enables access to complex molecules for pharmaceuticals and agrochemicals.

  • Biological Relevance : Hydrogenation products may exhibit enhanced metabolic stability, while Diels-Alder adducts could serve as bioactive scaffolds .

Scientific Research Applications

Ethyl 3-methylhexadec-2-enoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 3-methylhexadec-2-enoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may exert biological effects. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Double Bond Position Reference
Ethyl 3-methylhexadec-2-enoate C₁₉H₃₆O₂ 296.5 g/mol 16-carbon chain, methyl at C3 2-enoate Inferred
Ethyl 3-methyl-2-hexenoate C₉H₁₆O₂ 156.22 g/mol 6-carbon chain, methyl at C3 2-enoate
(E)-3-Methyl-6-oxohex-2-enyl acetate C₉H₁₄O₃ 170.21 g/mol Acetoxy group, aldehyde at C6, methyl at C3 2-enoate
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 g/mol Phenyl group at C2, keto group N/A

Key Observations :

  • Chain Length: this compound’s extended 16-carbon chain distinguishes it from shorter analogs (e.g., C₉ in Ethyl 3-methyl-2-hexenoate), likely conferring higher hydrophobicity and boiling point .
  • Functional Groups : The presence of a keto group in (E)-3-Methyl-6-oxohex-2-enyl acetate introduces polarity, altering reactivity compared to purely aliphatic esters . Ethyl 2-phenylacetoacetate’s aromatic substituent enhances π-π interactions, influencing crystallization and solubility .

Key Observations :

  • Yield Variability: Ethyl 3-methyl-2-hexenoate’s high yield (96%) reflects optimized protocols, whereas (E)-3-Methyl-6-oxohex-2-enyl acetate’s 80% yield highlights challenges in stabilizing aldehyde intermediates .
  • Reagent Specificity : Periodate-mediated cleavage () is critical for introducing the keto group but requires stringent temperature control.

Spectral and Analytical Data

  • (E)-3-Methyl-6-oxohex-2-enyl acetate :
    • ¹H-NMR (CDCl₃) : δ 9.78 (s, -CHO), 5.34–5.39 (m, =CH-), 2.05 (s, CH₃CO-) .
    • ESI-MS : m/z 193.1 [M+Na]⁺ .
  • Ethyl 3-methyl-2-hexenoate: FTIR: C=O stretch ~1740 cm⁻¹, C=C stretch ~1650 cm⁻¹ (inferred from analogous esters in ).

Key Observations :

  • Aldehyde Proton: The δ 9.78 signal in (E)-3-Methyl-6-oxohex-2-enyl acetate is absent in other analogs, serving as a diagnostic marker .
  • Mass Spectrometry: this compound’s higher molecular weight would result in a distinct [M+Na]⁺ peak (~319 m/z), differentiating it from smaller analogs.

Implications of Structural Differences

  • Solubility: Longer-chain esters like this compound are less water-soluble than C₉ analogs, favoring non-polar solvents (e.g., ethyl acetate, as in ).
  • Applications: Shorter esters (e.g., Ethyl 3-methyl-2-hexenoate) may dominate flavor industries due to volatility, while phenyl-substituted analogs () could exhibit bioactivity relevant to pharmaceuticals.

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